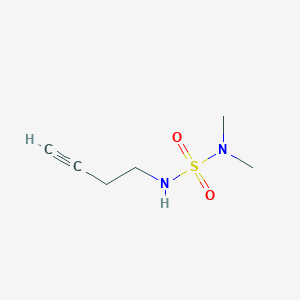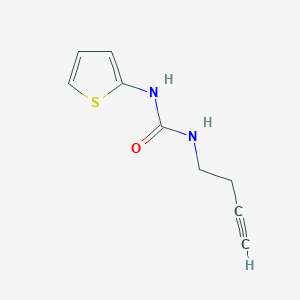
(but-3-yn-1-yl)(dimethylsulfamoyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“But-3-yn-1-yl” is a butyne molecule with an amino group at one end. “Dimethylsulfamoyl” is a sulfamoyl group with two methyl groups attached. The compound “(but-3-yn-1-yl)(dimethylsulfamoyl)amine” would hypothetically be a molecule where these two groups are connected .
Molecular Structure Analysis
The molecular structure would consist of a but-3-yn-1-yl chain with a dimethylsulfamoyl group attached. The exact structure would depend on the position of the attachment .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of alkynes, amines, and sulfamoyl groups. This could include addition reactions, nucleophilic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the environment. It would likely be a polar molecule due to the presence of the sulfamoyl group .Aplicaciones Científicas De Investigación
(BDSMA) has a wide range of scientific research applications. It is used as a catalyst in a number of chemical reactions, including the synthesis of organic compounds, the formation of polymers, and the production of pharmaceuticals. It is also used in biochemistry as a reagent in the synthesis of peptides and proteins, as well as in the purification of proteins. Additionally, (BDSMA) is used in cell biology as a tool for studying cell signaling pathways and in pharmacology as a tool for screening potential drug candidates.
Mecanismo De Acción
(BDSMA) acts as a catalyst or activator in a range of biochemical and physiological processes. It binds to the active site of enzymes or other proteins, and then facilitates the formation of a covalent bond between the substrate and the enzyme. This covalent bond then triggers the biochemical or physiological process.
Biochemical and Physiological Effects
(BDSMA) has been shown to be involved in a number of biochemical and physiological processes. For example, it has been shown to be involved in the regulation of gene expression and cell signaling pathways. It has also been shown to be involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, (BDSMA) has been shown to be involved in the regulation of the immune system, metabolism, and the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(BDSMA) has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and non-toxic, making it suitable for use in a variety of laboratory settings. Additionally, (BDSMA) is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, (BDSMA) can be difficult to purify and can be easily contaminated with impurities. Additionally, (BDSMA) can react with other compounds, leading to unexpected results.
Direcciones Futuras
There are a number of potential future directions related to (BDSMA). For example, further research could focus on developing new synthesis methods to improve the efficiency and yield of the compound. Additionally, further research could focus on exploring the potential therapeutic applications of (BDSMA). For example, research could focus on the potential use of (BDSMA) in the treatment of cancer, autoimmune diseases, and other diseases. Additionally, further research could focus on exploring the potential use of (BDSMA) in the development of new drugs and in the development of novel drug delivery systems.
Métodos De Síntesis
(BDSMA) can be synthesized through a two-step process. First, the starting material, dimethylsulfamoyl chloride, is reacted with but-3-yn-1-ol in a basic medium. This reaction produces the intermediate compound, (but-3-yn-1-yl)dimethylsulfamoyl chloride. The second step involves the reaction of the intermediate compound with an amine source, such as ammonia, to yield (but-3-yn-1-yl)(dimethylsulfamoyl)amine.
Safety and Hazards
Propiedades
IUPAC Name |
4-(dimethylsulfamoylamino)but-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-4-5-6-7-11(9,10)8(2)3/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPXOFBWESZNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide](/img/structure/B6495876.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6495931.png)